molecular formula C15H24N2 B5743574 1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine

1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine

Cat. No.: B5743574
M. Wt: 232.36 g/mol
InChI Key: YWVQCWSSJBQOAN-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-4-ethylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenylmethyl group and an ethyl group.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)methyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical research.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, piperazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes. The exact mechanism depends on the specific structure and functional groups of the compound. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]-4-ethylpiperazine can be compared with other similar compounds such as:

    1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.

    1-[(2,5-Dimethylphenyl)methyl]-4-methylpiperazine: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interaction with biological targets.

    1-[(2,5-Dimethylphenyl)methyl]-4-phenylpiperazine: The substitution of an ethyl group with a phenyl group can significantly alter the compound’s properties, including its solubility and binding affinity to receptors.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-4-16-7-9-17(10-8-16)12-15-11-13(2)5-6-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVQCWSSJBQOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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